molecular formula C13H15ClN2 B8564805 7-chloro-3-(piperidin-4-yl)-1H-indole

7-chloro-3-(piperidin-4-yl)-1H-indole

Cat. No. B8564805
M. Wt: 234.72 g/mol
InChI Key: CYQAPXIAEFXKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-(piperidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H15ClN2 and its molecular weight is 234.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-(piperidin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-(piperidin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

7-chloro-3-piperidin-4-yl-1H-indole

InChI

InChI=1S/C13H15ClN2/c14-12-3-1-2-10-11(8-16-13(10)12)9-4-6-15-7-5-9/h1-3,8-9,15-16H,4-7H2

InChI Key

CYQAPXIAEFXKPZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (2.0 g, 8.62 mmol) and 0.5 g of platinum oxide were added to 100 mL of ethanol and the mixture was shaken under about 50 psi hydrogen at about ambient temperature for about a day. The mixture was filtered and the filtrate concentrated to yield a solid comprising the desired product. Yield 1.64 g (81%) as a yellow solid. FDMS m/e=234 (M+).
Quantity
2 g
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0.5 g
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100 mL
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Synthesis routes and methods II

Procedure details

4-(7-Chloro-1H-indol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (3.4 g, 10.2 mmol) was set stirring in 1:1 TFA/CH2Cl2. After 45 min the mixture was evaporated and the golden oil brought up in Et2O. A solid formed and was filtered, washed with Et2O and air dried to give 3.5 g (97%) of a white solid. MS (electrospray): exact mass calculated for C12H15ClN2, 234.09; m/z found, 235.1 [M++H].
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3.4 g
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reactant
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TFA CH2Cl2
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0 (± 1) mol
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Yield
97%

Synthesis routes and methods III

Procedure details

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